(3,3-Difluorocyclopentyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZUTJOBXFEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-13-6 | |
| Record name | Cyclopentanemethanamine, 3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-difluorocyclopentyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentyl derivatives followed by amination. One common method includes the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentylmethanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3,3-Difluorocyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between (3,3-Difluorocyclopentyl)methanamine hydrochloride and similar compounds:
Structural and Functional Analysis
Ring Size and Fluorination Effects
- Cyclopentane vs. Cyclobutane : The cyclopentane ring in the target compound offers greater conformational flexibility compared to the cyclobutane analog (). This flexibility may enhance binding affinity in drug-receptor interactions.
- Fluorine Substitution : Both the cyclopentane and cyclobutane derivatives feature 3,3-difluoro substitution, which increases metabolic stability and modulates electronic properties. However, the cyclopentane derivative’s larger ring reduces steric strain compared to the cyclobutane version.
Aromatic vs. Aliphatic Systems
- In contrast, the aliphatic cyclopentane/cyclobutane systems prioritize steric and electronic tuning.
Substituent Diversity
- The phenyl-substituted cyclobutane derivative () introduces aromatic bulk, which may improve lipophilicity but reduce aqueous solubility. This contrasts with the simpler aliphatic structure of the target compound.
Biological Activity
(3,3-Difluorocyclopentyl)methanamine hydrochloride, also known by its CAS number 1439900-13-6, is a fluorinated compound that has garnered attention for its potential biological activity. The unique structure of this compound, characterized by a cyclopentyl ring with two fluorine substituents and an amine group, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
The molecular formula for this compound is C6H12ClF2N, with a molar mass of approximately 171.62 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClF2N |
| Molar Mass | 171.62 g/mol |
| Structure | Cyclopentyl ring with difluoro substitution |
| Solubility | Enhanced due to hydrochloride form |
Biological Activity
Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest its potential as a pharmacological agent, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The fluorine atoms enhance binding affinity and stability, making it a valuable tool in drug discovery. Ongoing studies are focused on elucidating these interactions and their implications for therapeutic applications.
Case Studies
- Neurological Disorders : Research has explored the effects of this compound on neurotransmitter systems in animal models. Initial findings indicate that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation.
- Pharmacological Development : In vitro studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways related to neurological function. This suggests a potential role in developing new treatments for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may help to contextualize its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2,2-Difluorocyclopentyl)methanamine hydrochloride | C6H12ClF2N | Substituted at different position on cyclopentane |
| (1R)-3-Fluorocyclopentyl)methanamine hydrochloride | C6H12ClF2N | Contains only one fluorine atom |
| (1S)-3-Fluorocyclopentyl)methanamine hydrochloride | C6H12ClF2N | Enantiomeric variant affecting biological activity |
The dual fluorination at the 3-position on the cyclopentane ring distinguishes this compound from other derivatives, potentially enhancing its pharmacological profile.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves cyclization reactions followed by selective fluorination and formation of the hydrochloride salt.
- Biological Evaluation : In vitro assays have demonstrated its effectiveness against various biological targets, suggesting further exploration for therapeutic applications.
Q & A
Q. What synthetic strategies are effective for preparing (3,3-difluorocyclopentyl)methanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves fluorination of cyclopentanone precursors followed by reductive amination. A plausible pathway includes:
- Step 1 : Fluorination of cyclopentanone derivatives using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce 3,3-difluorine substituents.
- Step 2 : Conversion of the ketone to an imine via reaction with methoxymethylamine.
- Step 3 : Reduction of the imine to the primary amine using sodium borohydride (NaBH4) or catalytic hydrogenation.
- Step 4 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl.
Q. Critical Considerations :
- Stereochemistry : Fluorination may yield racemic mixtures; chiral catalysts or resolution techniques (e.g., chiral HPLC) are required to isolate enantiomers .
- Yield Optimization : Reaction temperature and solvent polarity (e.g., THF vs. DCM) significantly impact fluorination efficiency.
Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and amine protons (δ 1.2–1.8 ppm, broad).
- ¹⁹F NMR : Two equivalent fluorine atoms (δ -120 to -130 ppm, doublet).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 165.1 (free base) and 201.6 (hydrochloride, C6H12ClF2N) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 210 nm); ≥95% purity is standard for research-grade material.
Q. Data Interpretation Example :
| Technique | Expected Result | Significance |
|---|---|---|
| ¹H NMR | Absence of ketone protons (~δ 2.1 ppm) | Confirms reduction of ketone to amine |
| ¹⁹F NMR | Single doublet | Validates equivalent 3,3-F substituents |
Advanced Research Questions
Q. How does the 3,3-difluorocyclopentyl moiety influence pharmacokinetic properties in drug discovery applications?
The difluorocyclopentyl group enhances metabolic stability and membrane permeability:
- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, as shown in in vitro microsomal assays (t1/2 > 60 mins in human liver microsomes) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeting compounds.
- Case Study : Analogous compounds (e.g., LOXL2 inhibitors) demonstrate improved IC50 values when fluorinated cyclopentyl groups are incorporated .
Q. What experimental approaches resolve contradictions in solubility data for this compound across different solvents?
Discrepancies arise from polymorphic forms and solvent polarity:
-
Solubility Screening :
Solvent Solubility (mg/mL) Notes Water 10–15 pH-dependent (optimal at pH 4–5) DMSO >50 Suitable for in vitro assays Ethanol 20–25 Crystallizes upon cooling -
Mitigation Strategy : Use lyophilization to generate amorphous forms for enhanced aqueous solubility. XRPD (X-ray powder diffraction) confirms polymorph identity .
Q. How can researchers design experiments to analyze stereochemical outcomes during fluorination of cyclopentanone precursors?
- Chiral Chromatography : Use Chiralpak® AD-H columns to separate enantiomers (e.g., (1R,3R) vs. (1S,3S) isomers).
- Kinetic Studies : Monitor fluorination rates under varying temperatures (-78°C vs. 0°C) to optimize enantiomeric excess (ee).
- Computational Modeling : DFT calculations predict transition-state energies for fluorine addition, guiding catalyst selection (e.g., Jacobsen’s thiourea catalysts) .
Q. What role does this compound play in probing enzyme active sites, and how are mechanistic studies structured?
The compound serves as a rigid scaffold for enzyme inhibition studies:
- Case Example : In LOXL2 (lysyl oxidase-like 2) inhibition, the cyclopentyl group mimics proline residues, competing with substrate binding.
- Experimental Design :
Data Contradiction Analysis Q. 7. How should researchers address discrepancies in reported synthetic yields for this compound?
- Root Causes :
- Fluorination Efficiency : DAST vs. Deoxo-Fluor yields vary (40–70% vs. 60–85%).
- Amine Protection : Boc-protected intermediates reduce side reactions (e.g., over-alkylation).
- Resolution : Reproduce protocols with strict anhydrous conditions and inert atmospheres. Publish detailed reaction monitoring (TLC or GC-MS) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
